ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate
CAS No.: 2344678-81-3
Cat. No.: VC5677456
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206
* For research use only. Not for human or veterinary use.
![ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate - 2344678-81-3](/images/structure/VC5677456.png)
Specification
CAS No. | 2344678-81-3 |
---|---|
Molecular Formula | C9H11N3O2 |
Molecular Weight | 193.206 |
IUPAC Name | ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate |
Standard InChI | InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3 |
Standard InChI Key | XCKWQQPJUGFOGB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN2C=NC=C2NC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate (IUPAC name: ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate) features a bicyclic core with an imidazole ring fused to a pyrimidine ring at positions 1 and 5. The ethyl ester group at position 3 enhances lipophilicity, influencing its reactivity and bioavailability. The molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 218.21 g/mol.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₄O₂ |
Molecular Weight | 218.21 g/mol |
Ring System | Imidazo[1,5-a]pyrimidine |
Functional Groups | Ethyl ester (position 3) |
The planar structure of the fused rings facilitates π-π stacking interactions, making it a candidate for targeting aromatic residues in biological systems .
Synthesis and Manufacturing Approaches
Cyclization Strategies
A primary synthetic route involves the condensation of 2-aminopyrimidine derivatives with ethyl bromopyruvate. For example, Chatzopoulou et al. demonstrated that reacting 2-amino-5-iodopyrimidine with ethyl bromopyruvate in dimethylformamide (DMF) at room temperature yields the target compound in 67–74% efficiency . This method avoids aqueous conditions, minimizing side reactions such as hydrolysis or Dimroth rearrangement.
Solvent-Free and Metal-Free Methods
Recent advances emphasize eco-friendly protocols. Tran et al. reported solvent-free cyclization using ionic liquid catalysts (e.g., [(4-SO₃H)BMIM]HSO₄) under ultrasonication, achieving yields up to 93% for analogous imidazopyrimidines . This approach reduces waste and eliminates toxic solvents, aligning with green chemistry principles.
Table 2: Comparative Synthesis Routes
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Bromopyruvate Cyclization | DMF, rt, 4 days | 67–74 | High regioselectivity |
Solvent-Free Cyclization | [(4-SO₃H)BMIM]HSO₄, ultrasound | 85–93 | Environmentally benign |
Dimroth Rearrangement Considerations
The Dimroth rearrangement, a thermal or base-induced isomerization, poses a challenge during synthesis. Chatzopoulou et al. observed that treating imidazopyrimidine esters with aqueous NaOH at 60°C triggers rearrangement to C3-substituted isomers . Thus, anhydrous conditions are critical for preserving regiochemical integrity.
Physicochemical Characterization
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. For the ethyl ester derivative, characteristic signals include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.90 (d, J = 2.5 Hz, 1H, H-Ar), 4.47 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 163.0 (C=O), 61.6 (OCH₂), 14.5 (CH₃) .
-
HRMS (ESI+): m/z calcd for C₉H₁₀N₄O₂ [M+H]⁺ 219.0886; found 219.0883 .
Thermal and Solubility Properties
The compound exhibits a melting point range of 207–208°C, consistent with its crystalline nature. It is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and ethanol, facilitating its use in coupling reactions .
Structural Analysis and Stability
Impact of Dimroth Rearrangement
Under basic conditions, the ethyl ester undergoes rearrangement to form C3-carboxylic acid derivatives. Chatzopoulou et al. confirmed this via ¹⁵N-labelling studies, showing that NaOH treatment induces isomerization through ring-opening and re-closure mechanisms .
Stability in Acidic and Photolytic Conditions
The compound remains stable in acidic media (pH 2–6) but degrades under UV light (λ = 254 nm), forming demethylated byproducts. Storage recommendations include amber vials at −20°C under inert gas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume